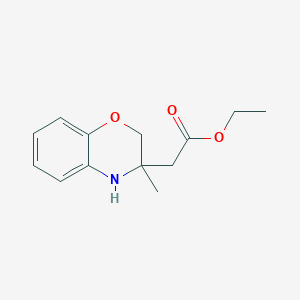
2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester can be achieved through several methods. One common approach involves the cyclization of o-aminophenols with phenacyl bromides in the presence of a base such as potassium carbonate (K2CO3) in an ionic liquid medium . This method is efficient and environmentally friendly, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The use of microwave irradiation in solvent-free conditions has also been explored to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogens for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted benzoxazine derivatives.
Wissenschaftliche Forschungsanwendungen
2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester has numerous scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,3-Benzoxazine-3 (4H)-octanoic acid, 2,4-dioxo-, ethyl ester: This compound has a similar benzoxazine structure but with different substituents.
3,4-Dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid: Another benzoxazine derivative with distinct functional groups.
Uniqueness
2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester is unique due to its specific structure and the presence of the ethyl ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
274676-24-3 |
|---|---|
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
ethyl 2-(3-methyl-2,4-dihydro-1,4-benzoxazin-3-yl)acetate |
InChI |
InChI=1S/C13H17NO3/c1-3-16-12(15)8-13(2)9-17-11-7-5-4-6-10(11)14-13/h4-7,14H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
JLCXIMIJSPLXFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1(COC2=CC=CC=C2N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


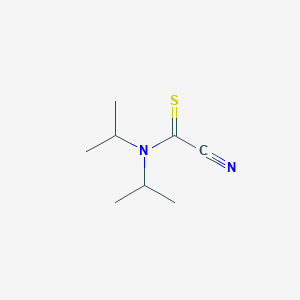
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)

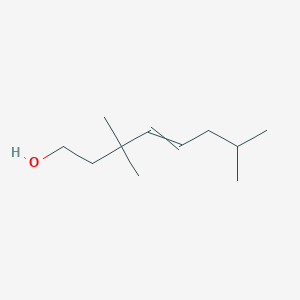
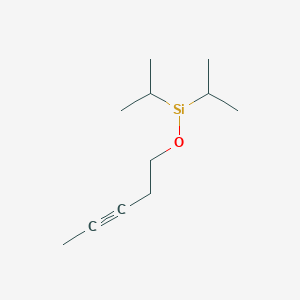
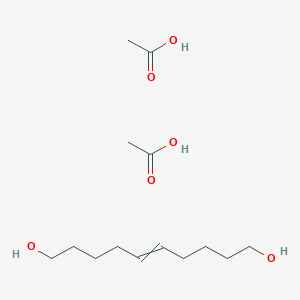
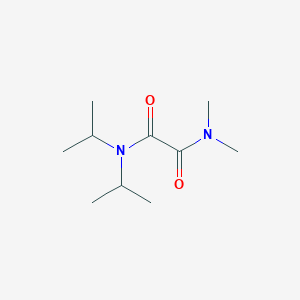
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)


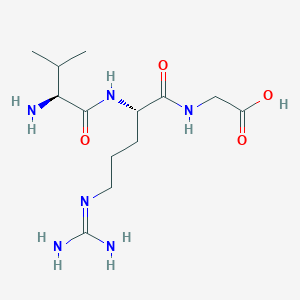


![[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite](/img/structure/B14258810.png)
